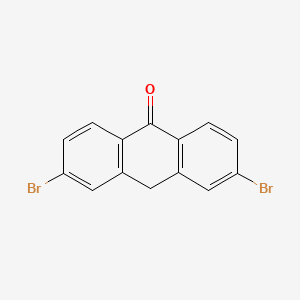
3,6-Dibromoanthracen-9(10h)-one
Cat. No. B8508239
M. Wt: 352.02 g/mol
InChI Key: DDCMOBTZBABMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06140385
Procedure details


3,6-Dibromoanthrone, a tuned photoinitiator precursor, can be prepared by first producing 2,7-dibromoanthraquinone by the direct bromination of anthraquinone with elemental bromine under pressure at about 160° C. as described by Diehl, Chem. Ber, 11, 1878, p181. The dibromoanthraquinone is then reduced to the 3,6-dibromoanthrone with aluminum metal and sulfuric acid as described by R. Biehl, et al., J. Amer. Chem. Soc., 99(13), 1977, pp.4278-4286.



Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC2C(=O)C3C(=CC=CC=3)C(=O)C=2C=1Br.[Br:19][C:20]1[CH:33]=[CH:32][C:31]2[C:30](=[O:34])[C:29]3[C:24](=[CH:25][C:26]([Br:35])=[CH:27][CH:28]=3)[C:23](=O)[C:22]=2[CH:21]=1.[Al].S(=O)(=O)(O)O>>[Br:19][C:20]1[CH:33]=[CH:32][C:31]2[C:30](=[O:34])[C:29]3[C:24]([CH2:23][C:22]=2[CH:21]=1)=[CH:25][C:26]([Br:35])=[CH:27][CH:28]=3
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2C(C3=CC(=CC=C3C(C2C=C1)=O)Br)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=CC=2C(C3=CC=C(C=C3CC2C1)Br)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

